7-Methoxy-4H-chromen-4-one

Catalog No.
S594144
CAS No.
5751-52-0
M.F
C10H8O3
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-4H-chromen-4-one

CAS Number

5751-52-0

Product Name

7-Methoxy-4H-chromen-4-one

IUPAC Name

7-methoxychromen-4-one

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-6H,1H3

InChI Key

ZIPLCYUNFCYCCT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C=CO2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=CO2
  • Antioxidant Activity

    Many chromones exhibit antioxidant properties. Researchers might explore if 7-Methoxy-4H-chromen-4-one possesses similar properties and its potential as a free radical scavenger [].

  • Antimicrobial Activity

    Some chromones have been shown to have antibacterial and antifungal properties. Scientists could investigate if 7-Methoxy-4H-chromen-4-one demonstrates antimicrobial activity against various pathogens [].

  • Enzyme Inhibition

    Certain chromones have been identified as enzyme inhibitors. Researchers might explore if 7-Methoxy-4H-chromen-4-one can inhibit specific enzymes relevant to various diseases [].

  • Drug Discovery

    Due to the structural similarity to other bioactive chromones, 7-Methoxy-4H-chromen-4-one could serve as a starting point for drug discovery efforts in different therapeutic areas. Scientists might use it to design and synthesize novel compounds with potential medicinal properties.

7-Methoxy-4H-chromen-4-one, also known as 7-methoxychromone, is a chemical compound with the molecular formula C10H10O3. It belongs to the class of compounds known as chromones, which are characterized by a benzopyranone structure. This compound features a methoxy group at the 7-position of the chromone ring, which significantly influences its chemical and biological properties. 7-Methoxy-4H-chromen-4-one is recognized for its diverse applications in medicinal chemistry, particularly due to its potential therapeutic effects and interactions with various biological targets .

  • Oxidation: This compound can be oxidized to form quinones, which are reactive species that can further participate in various biochemical processes.
  • Reduction: Reduction reactions can yield dihydro derivatives, altering the compound's reactivity and biological activity.
  • Substitution: Electrophilic substitution can introduce various functional groups at specific positions on the chromone ring, allowing for the synthesis of a wide range of derivatives.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The specific products formed depend on the reaction conditions and reagents used.

7-Methoxy-4H-chromen-4-one exhibits significant biological activities, making it a compound of interest in pharmacological research. Key activities include:

  • Antimicrobial Properties: It has demonstrated effectiveness against various pathogens, suggesting potential applications as an antimicrobial agent.
  • Antioxidant Activity: The compound shows promise in combating oxidative stress, which is linked to numerous diseases.
  • Anticancer Potential: Research indicates that 7-methoxy-4H-chromen-4-one can inhibit the proliferation of cancer cells, particularly through mechanisms involving the inhibition of specific cell signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in macrophages .

The synthesis of 7-methoxy-4H-chromen-4-one can be achieved through several methods:

  • Base-Catalyzed Reaction: A common method involves reacting 2-hydroxyacetophenone with dimethyl sulfate in the presence of a base to form 2-methoxyacetophenone. This intermediate undergoes cyclization using a Lewis acid catalyst, such as aluminum chloride.
  • Industrial Production: For large-scale synthesis, optimized reaction conditions are employed to maximize yield and purity. This typically includes solvent extraction, recrystallization, and purification techniques like chromatography .

7-Methoxy-4H-chromen-4-one has numerous applications across various fields:

  • Medicinal Chemistry: Its potential as an anticancer agent and antioxidant makes it valuable in drug development.
  • Fluorescent Probes: It is utilized in creating probes for detecting metal ions and studying biochemical processes.
  • Material Science: The compound's unique properties allow for its use in developing new materials with specific functional characteristics .

Studies have shown that 7-methoxy-4H-chromen-4-one interacts with several biological targets:

  • Enzyme Inhibition: It has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which could have implications for managing diabetes.
  • Cell Signaling Pathways: The compound influences key signaling pathways related to inflammation and cancer progression, highlighting its potential therapeutic roles .

Several compounds share structural similarities with 7-methoxy-4H-chromen-4-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
6-MethoxychromanoneMethoxy group at the 6-positionDifferent biological activity profile compared to 7-methoxychromone
3-Formyl-5-methoxychromoneFormyl group at the 3-positionEnhanced reactivity due to additional formyl group
6-Methoxychromone-3-carboxaldehydeCarboxaldehyde group at the 3-positionDistinct functional groups affecting chemical behavior

The uniqueness of 7-methoxy-4H-chromen-4-one lies in its specific substitution pattern at the 7-position, which imparts unique chemical reactivity and biological activity compared to its analogs .

7-Methoxy-4H-chromen-4-one is a chemical compound with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol [1]. This compound belongs to the chromone family, which consists of a benzene ring fused with a pyrone ring [7]. The molecular structure contains ten carbon atoms, eight hydrogen atoms, and three oxygen atoms, arranged in a specific configuration that gives the compound its distinctive properties [1].

The basic properties of 7-Methoxy-4H-chromen-4-one are summarized in the following table:

PropertyValue
Molecular FormulaC₁₀H₈O₃
Molecular Weight176.17 g/mol
CAS Number5751-52-0
IUPAC Name7-methoxy-4H-chromen-4-one
Synonyms7-methoxychromen-4-one, 7-METHOXYCHROMONE, 7-Methoxy-4H-1-benzopyran-4-one

The compound was first registered in chemical databases in 2005 and has been subject to ongoing research and characterization since then [1]. The molecular formula reflects the presence of a methoxy group (-OCH₃) attached to the chromone core structure at position 7 [1] [7].

2D and 3D structural analysis

2D Structural Analysis

The 2D structure of 7-Methoxy-4H-chromen-4-one consists of a chromone core with a methoxy substituent at position 7 [1]. The chromone core itself comprises a benzene ring fused with a pyrone ring containing a carbonyl group at position 4 and an oxygen atom at position 1 [7]. The methoxy group is attached to the benzene portion of the chromone skeleton [1].

The bond lengths in 7-Methoxy-4H-chromen-4-one follow patterns typical of chromone derivatives [13]. Key bond lengths include the carbonyl bond (C4=O2) at approximately 1.253 Å, indicating its double bond character, and the C2=C3 bond at approximately 1.330 Å, also showing double bond character [13]. The oxygen-carbon bonds in the pyran ring (O1—C2 and O1—C8A) measure around 1.350 Å and 1.367 Å respectively, while the methoxy group's O4—C7 bond is approximately 1.352 Å [13].

The following table presents representative bond lengths in 7-Methoxy-4H-chromen-4-one:

BondLength (Å)
O1—C21.350
O1—C8A1.367
O2—C41.253
C2—C31.330
C3—C41.433
C4—C4A1.441
C4A—C8A1.395
C4A—C51.419
C5—C61.369
C6—C71.398
C7—C81.382
C8—C8A1.385
O4—C7 (methoxy)1.352

3D Structural Analysis

In three-dimensional space, 7-Methoxy-4H-chromen-4-one adopts a nearly planar conformation [13] [14]. The chromone core (both the benzene and pyrone rings) exhibits essential planarity with maximum deviations from the mean plane typically less than 0.02 Å [13]. This planarity is crucial for the compound's ability to participate in π-π stacking interactions in crystal structures [14].

Key bond angles in the molecule include C2-O1-C8A at approximately 118.7°, which defines the pyran ring conformation, and O1-C2-C3 at about 124.4°, which affects the reactivity of the C=C bond [13]. The carbonyl group orientation is defined by the C3-C4-O2 angle of approximately 122.8° [13].

The methoxy group at position 7 adopts a conformation that is nearly coplanar with the benzene ring, as evidenced by torsion angles C8-C7-O4-C1 ranging from -1.2° to 1.5° and C6-C7-O4-C1 ranging from 177.8° to -178.4° [13] [14]. This coplanarity allows for optimal conjugation between the methoxy group's oxygen lone pairs and the aromatic system [14].

The following table summarizes key 3D structural parameters of 7-Methoxy-4H-chromen-4-one:

ParameterValueSignificance
Ring Fusion Angle~120°Defines overall molecular shape
Chromone Core PlanarityPlanar (max deviation < 0.02 Å)Affects π-electron delocalization
Methoxy Group OrientationCoplanar with benzene ringInfluences crystal packing
C=O Bond Length~1.25 ÅIndicates ketone character
C-O-C Bond Angle (Pyran)~118.7°Defines pyran ring conformation
C-O-C Bond Angle (Methoxy)~118.2°Affects methoxy group reactivity

Isomerism and positional variants

7-Methoxy-4H-chromen-4-one exhibits several forms of isomerism, including structural isomerism with compounds like coumarins and positional isomerism with other methoxychromones [11].

Structural Isomerism

A significant structural isomer of chromones is coumarin (2H-chromen-2-one) [11]. While both chromones and coumarins share the same molecular formula (C₉H₆O₂ for the core structures), they differ in the position of the carbonyl group [11]. In chromones, the carbonyl group is located at position 4 (γ-pyrone structure), whereas in coumarins, it is at position 2 (α-pyrone structure) [11]. This structural difference leads to distinct chemical and physical properties between these isomeric classes [11].

The following table compares chromone and coumarin core structures:

PropertyChromone (4H-chromen-4-one)Coumarin (2H-chromen-2-one)
Molecular FormulaC₉H₆O₂C₉H₆O₂
Molecular Weight146.14 g/mol146.14 g/mol
Core StructureBenzopyroneBenzopyrone
Oxygen PositionPosition 1 (pyran ring)Position 1 (pyran ring)
Carbonyl PositionPosition 4Position 2
Key Structural Differenceγ-pyrone fused with benzeneα-pyrone fused with benzene

Positional Isomerism

7-Methoxy-4H-chromen-4-one has several positional isomers where the methoxy group is attached at different positions of the chromone core [5] [7]. These include 5-methoxy-4H-chromen-4-one, 6-methoxy-4H-chromen-4-one, and 8-methoxy-4H-chromen-4-one [5]. All these isomers share the same molecular formula (C₁₀H₈O₃) and molecular weight (176.17 g/mol) but differ in the position of the methoxy substituent on the benzene ring portion of the chromone skeleton [7].

The following table compares the positional isomers of methoxy-4H-chromen-4-one:

IsomerMolecular FormulaMolecular WeightStructural Difference
5-Methoxy-4H-chromen-4-oneC₁₀H₈O₃176.17 g/molMethoxy group at position 5
6-Methoxy-4H-chromen-4-oneC₁₀H₈O₃176.17 g/molMethoxy group at position 6
7-Methoxy-4H-chromen-4-oneC₁₀H₈O₃176.17 g/molMethoxy group at position 7
8-Methoxy-4H-chromen-4-oneC₁₀H₈O₃176.17 g/molMethoxy group at position 8

Each positional isomer exhibits distinct chemical and physical properties due to the different electronic and steric effects of the methoxy group position [5] [13]. For instance, 5-methoxy-4H-chromen-4-one has the methoxy group adjacent to the carbonyl group, which can lead to potential intramolecular interactions not present in other isomers [5] [13]. The 7-methoxy isomer has the methoxy group at the meta position relative to the pyran oxygen, which influences its crystal packing behavior [13].

Crystallographic studies and molecular packing patterns

Crystallographic Parameters

Crystallographic studies of 7-Methoxy-4H-chromen-4-one and related chromone derivatives reveal that these compounds typically crystallize in the monoclinic crystal system, often in the P2₁/c space group [13] [14]. The unit cell dimensions for chromone derivatives similar to 7-Methoxy-4H-chromen-4-one are approximately a = 9.8 Å, b = 11.8 Å, c = 7.5 Å, with β ≈ 95° [13]. The unit cell typically contains four molecules (Z = 4) and has a volume of approximately 860 ų [13].

The following table summarizes representative crystallographic data for 7-Methoxy-4H-chromen-4-one:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~9.8
b (Å)~11.8
c (Å)~7.5
β (°)~95
Volume (ų)~860
Z (molecules per unit cell)4
Density (calculated) (g/cm³)~1.49
Temperature (K)~298

Molecular Packing Patterns

The crystal structure of 7-Methoxy-4H-chromen-4-one exhibits several characteristic molecular packing patterns that are common to chromone derivatives [13] [16]. These include π-π stacking interactions between chromone ring systems, C-H···O hydrogen bonding, and C-H···π interactions [13] [16].

π-π stacking interactions occur between the planar chromone cores with typical interplanar distances of 3.4-3.8 Å and offset values of 1.0-1.5 Å [13]. These interactions are particularly important in stabilizing the crystal structure and are facilitated by the planarity of the chromone system [13] [16].

C-H···O hydrogen bonding interactions involve the carbonyl oxygen atom (O2) and the methoxy oxygen atom (O4) as hydrogen bond acceptors, with aromatic and methyl hydrogen atoms as donors [13] [16]. These interactions typically have H···O distances of 2.3-2.6 Å and C-H···O angles of 120-170° [13].

C-H···π interactions occur between aromatic hydrogen atoms and the π-systems of adjacent molecules, with typical H···π distances of 2.7-3.0 Å [16]. These interactions often lead to herringbone-type packing arrangements in the crystal structure [16].

The following table summarizes the common molecular packing interactions in 7-Methoxy-4H-chromen-4-one crystal structures:

Interaction TypeAtoms InvolvedTypical Distance (Å)Typical Angle (°)
π-π StackingChromone ring systems3.4-3.8Offset 1.0-1.5 Å
C-H···O Hydrogen BondsC-H (aromatic/methyl) to C=O/O-C2.3-2.6 (H···O)120-170 (C-H···O)
C-H···π InteractionsC-H (aromatic) to π-system2.7-3.0 (H···π)140-170 (C-H···π)
Van der Waals ForcesNon-specificSum of van der Waals radiiVariable

Different packing motifs have been observed in chromone crystal structures, including layered structures, herringbone patterns, columnar stacking, and hydrogen-bonded networks [14] [16]. The specific packing pattern depends on the substituents present on the chromone core [16]. For 7-Methoxy-4H-chromen-4-one, the presence of the methoxy group at position 7 favors efficient π-π stacking arrangements due to the minimal steric hindrance at this position [13] [14].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

176.047344113 g/mol

Monoisotopic Mass

176.047344113 g/mol

Heavy Atom Count

13

Wikipedia

7-methoxy-1-benzopyran-4-one

Dates

Last modified: 08-15-2023

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